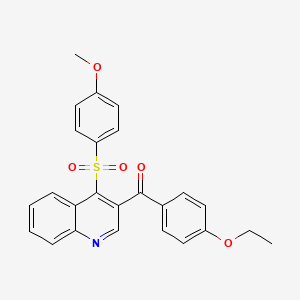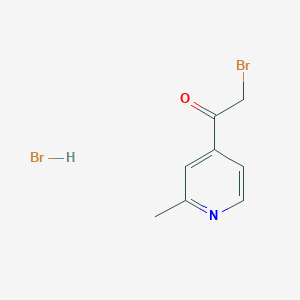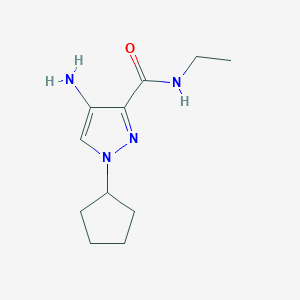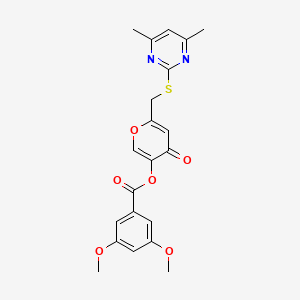
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H21ClN6O and its molecular weight is 396.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Glycine Transporter 1 Inhibition
Yamamoto et al. (2016) identified a compound with a similar structure to 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide, which demonstrated potent inhibitory activity against Glycine Transporter 1 (GlyT1). This inhibitor showed a favorable pharmacokinetic profile and increased cerebrospinal fluid glycine concentrations in rats, suggesting potential therapeutic applications in neurological conditions where glycine modulation is beneficial (Yamamoto et al., 2016).
Anti-Angiogenic and DNA Cleavage Properties
Kambappa et al. (2017) synthesized derivatives structurally similar to the compound . These derivatives demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting potential for cancer treatment. The efficacy of these compounds was evaluated using the chick chorioallantoic membrane model and DNA binding/cleavage assays, indicating their role in blocking blood vessel formation and interacting with DNA (Kambappa et al., 2017).
Structural and Electronic Properties
Georges et al. (1989) studied the crystal structures of anticonvulsant compounds structurally related to this compound. The study provided insights into the structural and electronic properties of these compounds, contributing to an understanding of their pharmacological activity (Georges et al., 1989).
Non-Aqueous Capillary Electrophoresis Applications
Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for separating substances related to the compound. This technique has implications for quality control in pharmaceutical research, demonstrating the compound's utility in analytical chemistry (Ye et al., 2012).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O/c1-14-2-3-16(10-17(14)21)25-20(28)15-4-7-26(8-5-15)18-11-19(24-12-23-18)27-9-6-22-13-27/h2-3,6,9-13,15H,4-5,7-8H2,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGBXTLHHOCALW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2366403.png)
![2-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2366406.png)
![(Z)-2-methyl-3-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2366408.png)

![Ethyl 2-[[4-(3-chlorophenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2366412.png)
![1-ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole](/img/structure/B2366413.png)



![1-(3-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea](/img/structure/B2366418.png)